3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one is a complex organic compound that integrates multiple functional groups, including furan, thiadiazole, and chromenone
Mechanism of Action
Target of Action
It’s known that similar compounds with furan motifs have shown a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some compounds with furan motifs have been found to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission .
Biochemical Pathways
For example, some indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, and neurotransmission .
Pharmacokinetics
A related compound, bcn057, has been found to induce intestinal stem cell repair and mitigate radiation-induced intestinal injury when administered subcutaneously . This suggests that the compound may have good bioavailability and can reach its target tissues effectively.
Result of Action
For example, some compounds with furan motifs have been found to inhibit enzymes, reduce inflammation, inhibit viral replication, and inhibit cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a thiadiazole derivative under controlled conditions to form the intermediate. This intermediate is subsequently coupled with a chromenone derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the chemical reactions, resulting in higher efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furfural.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole.
Chromenone Derivatives: Compounds like coumarin and its derivatives
Uniqueness
What sets 3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one apart is its unique combination of functional groups, which confer a broad spectrum of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-22-11-4-5-14-10(7-11)8-13(16(21)24-14)15-19-20-17(25-15)18-9-12-3-2-6-23-12/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEUBEAAGNLPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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